Cas no 99113-89-0 (5-(2,5-Dichlorophenyl)-2-furaldehyde)
5-(2,5-Dichlorophenyl)-2-furaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Furancarboxaldehyde,5-(2,5-dichlorophenyl)-
- 5-(2,5-Dichlorophenyl)-2-furaldehyde
- 5-(2,5-dichlorophenyl)furan-2-carbaldehyde
- 5-(2,5-Dichlorophenyl)furfural
- PS-11239
- 5-(2,5-Dichlorophenyl)furfural, 96%
- SCHEMBL4697667
- EN300-01172
- F0165-0004
- CS-0218510
- MFCD00454841
- SB61066
- DTXSID60350093
- BB 0217318
- 99113-89-0
- AKOS000100207
- Z56899174
- 5-(2 5-dichlorophenyl)furfural
- 5-(2 5-DICHLOROPHENYL)FURFURAL 96
- 5-(2,5-Dichloro-phenyl)-furan-2-carbaldehyd e
- F76793
- FT-0679302
- ALBB-007096
- STK067800
- BBL012746
-
- MDL: MFCD00454841
- Inchi: 1S/C11H6Cl2O2/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-6H
- InChI Key: RKZWOCAAXGBQBN-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C1=CC=C(C=O)O1)Cl
Computed Properties
- Exact Mass: 239.97400
- Monoisotopic Mass: 239.974485
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.7
- Topological Polar Surface Area: 30.2
Experimental Properties
- Color/Form: solid
- Density: 1.392
- Melting Point: 97-101 °C (lit.)
- Boiling Point: 361°Cat760mmHg
- Flash Point: 172.2°C
- Refractive Index: 1.605
- PSA: 30.21000
- LogP: 4.06590
- Solubility: Not determined
5-(2,5-Dichlorophenyl)-2-furaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
5-(2,5-Dichlorophenyl)-2-furaldehyde Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
5-(2,5-Dichlorophenyl)-2-furaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM196023-5g |
5-(2,5-Dichlorophenyl)-2-furaldehyde |
99113-89-0 | 97% | 5g |
$561 | 2021-08-05 | |
| Chemenu | CM196023-5g |
5-(2,5-Dichlorophenyl)-2-furaldehyde |
99113-89-0 | 97% | 5g |
$*** | 2023-05-29 | |
| Apollo Scientific | OR28219-1g |
5-(2,5-Dichlorophenyl)-2-furaldehyde |
99113-89-0 | 1g |
£70.00 | 2025-02-19 | ||
| abcr | AB243967-1 g |
5-(2,5-Dichlorophenyl)-2-furaldehyde |
99113-89-0 | 1g |
€84.50 | 2023-06-22 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 568309-5G |
5-(2,5-Dichlorophenyl)-2-furaldehyde |
99113-89-0 | 96% | 5G |
¥1159.39 | 2022-02-24 | |
| TRC | B419198-50mg |
5-(2,5-Dichlorophenyl)-2-furaldehyde |
99113-89-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B419198-100mg |
5-(2,5-Dichlorophenyl)-2-furaldehyde |
99113-89-0 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B419198-500mg |
5-(2,5-Dichlorophenyl)-2-furaldehyde |
99113-89-0 | 500mg |
$ 80.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1257357-1g |
5-(2,5-Dichlorophenyl)-2-furaldehyde |
99113-89-0 | 95% | 1g |
$175 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1257357-5g |
5-(2,5-Dichlorophenyl)-2-furaldehyde |
99113-89-0 | 95% | 5g |
$725 | 2023-09-04 |
5-(2,5-Dichlorophenyl)-2-furaldehyde Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 5-(2,5-Dichlorophenyl)-2-furaldehyde
Introduction to 5-(2,5-Dichlorophenyl)-2-furaldehyde (CAS No. 99113-89-0)
5-(2,5-Dichlorophenyl)-2-furaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 99113-89-0, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aldehyde features a unique structural framework that has garnered considerable attention from the scientific community due to its versatile reactivity and potential applications in medicinal chemistry. The presence of both chlorine substituents and a furan ring makes it an intriguing candidate for further exploration, particularly in the development of novel therapeutic agents.
The compound’s molecular structure consists of a furan core substituted with an aldehyde group at the 2-position and two chlorine atoms at the 2,5-positions of the phenyl ring. This arrangement imparts distinct electronic and steric properties, influencing its chemical behavior and making it a valuable intermediate in synthetic chemistry. The 5-(2,5-Dichlorophenyl)-2-furaldehyde scaffold has been employed in various synthetic pathways, serving as a precursor for more complex molecules with potential biological activity.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing furan and chlorophenyl moieties. These structural elements are frequently found in bioactive molecules targeting a wide range of diseases, including cancer, inflammation, and infectious disorders. The 5-(2,5-Dichlorophenyl)-2-furaldehyde derivative has emerged as a promising candidate for further investigation due to its ability to interact with biological targets in novel ways.
One of the most compelling aspects of 5-(2,5-Dichlorophenyl)-2-furaldehyde is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its reactivity to develop novel inhibitors and modulators of enzymes involved in critical metabolic pathways. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory effects on enzymes such as kinases and cytochrome P450 enzymes, which are implicated in various pathological conditions.
The synthesis of 5-(2,5-Dichlorophenyl)-2-furaldehyde typically involves multi-step organic transformations that highlight the compound���s synthetic versatility. Common methodologies include chlorination reactions on pre-formed furan aldehydes or functionalization of existing dichlorophenyl-containing precursors. These synthetic routes often require careful optimization to ensure high yields and purity, underscoring the importance of meticulous experimental design in medicinal chemistry.
Recent advancements in computational chemistry have further enhanced the understanding of 5-(2,5-Dichlorophenyl)-2-furaldehyde’s reactivity and potential applications. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level, guiding the design of more effective derivatives. These computational approaches complement traditional experimental methods, offering a powerful toolset for drug discovery researchers.
The pharmaceutical industry has shown particular interest in exploring derivatives of 5-(2,5-Dichlorophenyl)-2-furaldehyde due to their potential therapeutic benefits. Preclinical studies have begun to uncover promising activities in areas such as anti-inflammatory and anticancer research. For example, certain derivatives have demonstrated ability to modulate signaling pathways associated with tumor growth and progression, suggesting their potential as lead compounds for new therapies.
As research into 5-(2,5-Dichlorophenyl)-2-furaldehyde progresses, new synthetic strategies and applications are likely to emerge. The integration of cutting-edge technologies such as flow chemistry and biocatalysis may further streamline its production and enable the exploration of more complex derivatives. Additionally, collaborations between academic researchers and industry scientists will be crucial in translating laboratory findings into viable therapeutic options for patients worldwide.
The broader significance of 99113-89-0 lies not only in its individual properties but also in its contribution to the advancement of organic synthesis and drug discovery methodologies. By serving as a versatile building block for more complex molecules, 5-(2,5-Dichlorophenyl)-2-furaldehyde exemplifies how fundamental chemical research can drive innovation across multiple disciplines.
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